5-Bromo-3-(difluoromethyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQTTOMTJSVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335050-39-9 | |
| Record name | 5-bromo-3-(difluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Bromo 3 Difluoromethyl Pyridin 2 Amine
Strategic Approaches to Difluoromethylation on Pyridine (B92270) Scaffolds
The introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a challenging yet crucial transformation for accessing novel bioactive molecules. uni-muenster.de Strategies can be broadly categorized into two main approaches: building the pyridine ring with the difluoromethyl group already incorporated into a precursor (cyclization-based synthesis) or adding the group directly to a pre-formed pyridine scaffold (direct difluoromethylation).
Cyclization-Based Syntheses of Difluoromethylated Pyridines
Cyclization or cyclocondensation reactions provide a powerful method for constructing the pyridine ring with the desired substitution pattern from acyclic precursors. nih.gov This approach offers precise control over the position of the difluoromethyl group. A notable strategy involves the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a close structural analog, which demonstrates the principles applicable to the 3-(difluoromethyl) isomer.
One such large-scale synthesis begins with 2,2-difluoroacetic anhydride (B1165640) and vinyl ether to form an enone intermediate. acs.org This intermediate is then reacted with malononitrile (B47326) to construct a key precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.org The final cyclization to form the pyridin-2-amine ring is achieved by treating this nitrile precursor with O-methoxylamine hydrochloride followed by hydrobromic acid and a reducing agent like zinc. acs.org This multi-step, one-pot procedure highlights how complex precursors containing the difluoromethyl moiety can be effectively cyclized to yield the target heterocyclic system.
| Cyclization Approach Example | |
| Starting Materials | 2,2-difluoroacetic anhydride, vinyl ether, malononitrile |
| Key Intermediate | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile |
| Cyclization Reagents | O-methoxylamine hydrochloride, HBr in acetic acid, Zinc |
| Product (Analog) | 4-(Difluoromethyl)pyridin-2-amine |
| Reference | acs.org |
Direct Difluoromethylation Techniques for Pyridine Rings
Direct C-H difluoromethylation of an existing pyridine ring is an atom-economical and efficient strategy. nih.gov However, achieving regioselectivity, particularly at the meta-position (C-3 or C-5), has been a significant challenge. uni-muenster.denih.gov Recent advancements have provided novel solutions to this problem.
A promising strategy involves the temporary dearomatization of the pyridine ring. uni-muenster.de Pyridines can be converted into oxazino pyridine intermediates, which then undergo a radical process for C-H difluoromethylation. nih.gov This method allows for selective introduction of the CF2H group at the meta-position. Furthermore, the selectivity can be switched to the para-position by treating the intermediate with acid, demonstrating the method's versatility. nih.gov
Another approach involves the use of specific difluoromethylating agents. Ethyl bromodifluoroacetate has been identified as an inexpensive, safe, and readily available reagent for the N-difluoromethylation of pyridines in a transition-metal-free process. nih.govrsc.orgrsc.org This reaction proceeds through N-alkylation, followed by in-situ hydrolysis and decarboxylation to yield the N-CF2H product. rsc.orgresearchgate.net While this method targets the nitrogen atom, it represents an important direct difluoromethylation technique on the pyridine scaffold.
| Direct Difluoromethylation Techniques | |
| Method | Reagent/Intermediate |
| Radical C-H Difluoromethylation | Oxazino pyridine intermediates |
| N-Difluoromethylation | Ethyl bromodifluoroacetate |
| N-Difluoromethylation | Bromodifluoroacetic acid esters |
Regiospecific Bromination in Pyridin-2-amine Synthesis
The introduction of a bromine atom at a specific position on the pyridine ring is critical for defining the final structure and reactivity of the molecule. For 5-Bromo-3-(difluoromethyl)pyridin-2-amine, this requires highly selective bromination at the C-5 position.
Methodologies for Bromine Introduction at C-5 Position
The 2-amino group is a strong activating group that directs electrophilic substitution, such as bromination, to the C-3 and C-5 positions of the pyridine ring. The bromination of 2-aminopyridine (B139424) typically yields 2-amino-5-bromopyridine (B118841), often with 2-amino-3,5-dibromopyridine (B40352) as a major byproduct. heteroletters.orgresearchgate.net
Various brominating agents can be employed. The reaction can be carried out with molecular bromine (Br2) in polar protic solvents. heteroletters.org N-bromosuccinimide (NBS) is another effective reagent, often used in solvents like dimethylformamide (DMF). nih.gov A convenient and scalable process for preparing 2-amino-5-bromopyridine involves using bromine, with subsequent separation of the dibrominated impurity. heteroletters.org For enhanced reactivity and selectivity, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) can be used, sometimes in the presence of a Lewis acid, to achieve smooth bromination under mild conditions. nih.gov
| Brominating Agents for Pyridine Systems | | | :--- | :--- | :--- | :--- | | Reagent | Typical Solvent | Key Features | Reference | | Bromine (Br₂) | Polar protic solvents | Standard method, can produce dibrominated byproducts. | heteroletters.org | | N-Bromosuccinimide (NBS) | DMF, Polyethylene glycol | Efficient and regioselective for activated aromatics. | nih.govresearchgate.net | | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (DMF, CH₂Cl₂) | Efficient, compatible with common protecting groups. | nih.gov |
Precursor Design for Selective Bromination
Achieving high selectivity for C-5 monobromination relies heavily on the electronic properties and steric environment of the precursor molecule. In a 3-substituted pyridin-2-amine, the presence of the activating amino group at C-2 strongly directs incoming electrophiles to the C-5 position. The existing substituent at the C-3 position, such as the difluoromethyl group, provides steric hindrance that disfavors substitution at that position, thereby enhancing the selectivity for the C-5 position.
To further control the reaction and prevent side reactions like di-bromination or oxidation, the activating amino group can be temporarily protected. For instance, the 2-amino group can be converted to an acetamide (B32628) (N-acetyl) group. mdpi.com This moderately deactivating group still directs substitution to the C-5 position but tempers the reactivity, often leading to cleaner reactions and higher yields of the desired monobrominated product. Following the bromination step, the protecting group can be easily removed via hydrolysis to regenerate the 2-amino moiety. researchgate.netmdpi.com
Formation of the Pyridin-2-amine Moiety
The pyridin-2-amine structural motif is a fundamental component found in numerous pharmaceuticals. dicp.ac.cn Its synthesis can be achieved through several established and modern methodologies.
The classic approach is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide (NaNH2). wikipedia.org While historically significant, this reaction often requires harsh conditions.
More contemporary and milder methods have been developed. One general procedure involves the amination of pyridine-N-oxides. Using a phosphonium (B103445) salt like PyBroP as an activating agent, a wide variety of amines can be installed at the C-2 position of the pyridine ring under mild, one-pot conditions. nih.gov Another innovative approach is a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. This method generates densely substituted 2-aminopyridines at room temperature, with the formyl group acting as a traceless activating group that is removed in situ. dicp.ac.cn
| Synthetic Routes to Pyridin-2-amine | | | :--- | :--- | :--- | | Method | Precursor | Key Reagents | | Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) | | Amination of N-Oxide | Pyridine-N-oxide | PyBroP, various amines | | Cascade Reaction | N-propargylic β-enaminone | Formamides, NaOH |
Amination Reactions in Pyridine Synthesis
The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. One of the classic methods for direct amination of pyridines is the Chichibabin reaction, which involves treating pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. youtube.comorgsyn.org This reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. youtube.com
While historically significant, the Chichibabin reaction often requires harsh conditions, such as high temperatures, and may lack generality for substituted pyridines. youtube.comnih.gov Modern variations have sought to address these limitations. For instance, protocols using sodium hydride (NaH) in the presence of lithium iodide (LiI) have been developed for the C2-amination of pyridines with primary alkyl amines, offering a more concise approach. orgsyn.org Other strategies include oxidative coupling reactions and the use of hydroxylamine (B1172632) under alkaline conditions, which can proceed at milder temperatures. youtube.com For polyhalogenated pyridines, base-promoted selective amination has been achieved using water as a solvent, presenting an environmentally benign alternative. acs.org These methods provide a toolbox for installing the crucial 2-amino group found in the target molecule.
Palladium-Catalyzed Cross-Coupling in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and their application in pyridine synthesis is widespread. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer straightforward methods for building molecular complexity with high functional group tolerance. libretexts.org For a molecule such as this compound, these methods are critical for both introducing the amino group and for subsequent functionalization at the bromo position.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, particularly for the synthesis of aryl amines. libretexts.orgwikipedia.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org It involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.orgacsgcipr.org
The application of this methodology to the synthesis of 2-aminopyridines from 2-bromopyridines is well-established. nih.gov The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine ligands often being essential for achieving high yields. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aminopyridine and regenerate the catalyst. wikipedia.org
Table 1: Examples of Buchwald-Hartwig Amination Conditions for Pyridyl Amines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98% researchgate.net |
| Aryl Bromides | Pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27-82% nih.gov |
This table is generated based on data from similar reaction types to illustrate typical conditions.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The bromo group at the 5-position of this compound makes it an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl substituents. nih.govnih.gov
This reaction is valued for its mild conditions, the commercial availability of a vast number of boronic acids, and the low toxicity of its boron-containing byproducts. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and can be tailored to the specific coupling partners. mdpi.com For instance, the coupling of various arylboronic acids with 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent mixture. nih.govmdpi.com This highlights the direct applicability of the Suzuki-Miyaura reaction for diversifying pyridine scaffolds. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Bromo-pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate to Good nih.gov |
| 2,4-Dichloropyridines | Boronic Esters | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Moderate to Good acs.org |
This table is generated based on data from similar reaction types to illustrate typical conditions.
Optimization of Synthetic Routes for this compound
The development of an efficient and practical synthesis is crucial for the production of valuable chemical intermediates. Optimization focuses on improving yield, reducing the number of steps, and ensuring the process is scalable and economical.
One-pot or "telescoped" syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org A scalable synthesis of the closely related 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, has been developed using a five-step, two-pot procedure. acs.orgacs.org This process begins with 2,2-difluoroacetic anhydride and proceeds through several intermediates without isolation in each pot. acs.org The first one-pot sequence produces an (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile intermediate. acs.org A subsequent one-pot procedure converts this nitrile into the final 4-(difluoromethyl)pyridin-2-amine through treatment with methoxylamine hydrochloride, cyclization with hydrobromic acid, and a final reduction step. acs.org Such multi-step, single-vessel approaches are highly desirable as they streamline the manufacturing process significantly. acs.orgacs.org
Translating a synthetic route from a laboratory scale to a larger, preparative scale introduces numerous challenges, including reaction kinetics, heat transfer, reagent addition, and product isolation. acs.orgacs.org The development of a scalable synthesis for 4-(difluoromethyl)pyridin-2-amine provides valuable insights into these considerations. acs.org Key aspects of this optimized route include the use of inexpensive starting materials and the avoidance of costly purification methods like column chromatography. acs.org Furthermore, the process was designed to avoid hazardous procedures, such as amination in a sealed vessel under pressure. acs.org The synthesis was successfully executed on a multi-kilogram scale, demonstrating its practicality and robustness. acs.org These principles—cost-effectiveness, safety, and operational simplicity—are paramount when considering the large-scale production of this compound.
Chemical Reactivity and Derivatization Strategies for 5 Bromo 3 Difluoromethyl Pyridin 2 Amine
Reaction Pathways of the Amino Group in 5-Bromo-3-(difluoromethyl)pyridin-2-amine
The 2-amino group is a key site for derivatization, exhibiting characteristic nucleophilic behavior that can be modulated by the electronic landscape of the pyridine (B92270) ring.
Nucleophilic Reactivity and Derivatization
The amino group at the C-2 position of the pyridine ring in this compound is nucleophilic and can readily participate in a variety of chemical reactions. The presence of the electron-withdrawing bromo and difluoromethyl groups influences the basicity and nucleophilicity of the amino group, but it remains a reactive center for derivatization.
Acylation: The amino group can be easily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is often employed as a protective strategy for the amino group before undertaking further transformations on the pyridine ring, such as metal-catalyzed coupling reactions. The resulting amide is generally less susceptible to oxidation and other side reactions.
Alkylation: Alkylation of the amino group is also feasible, typically with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The reaction conditions can be controlled to favor mono- or di-alkylation.
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This diazotization reaction opens up a plethora of synthetic possibilities. The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a wide range of functional groups at the C-2 position, including halogens, cyano, hydroxyl, and others.
| Reaction Type | Reagents | Product Type |
| Acylation | Acid chloride, Acid anhydride (B1165640) | N-acylated pyridin-2-amine |
| Alkylation | Alkyl halide | N-alkylated pyridin-2-amine |
| Diazotization | Sodium nitrite, Strong acid | Pyridin-2-yl diazonium salt |
Transformations Involving the Bromo Substituent of this compound
The bromo substituent at the C-5 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Coupling Reactions at the C-5 Position
The bromine atom at the C-5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl groups at the C-5 position. For substrates similar to this compound, catalysts like tetrakis(triphenylphosphine)palladium(0) with a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water are often effective. pearson.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a valuable method for the synthesis of alkynyl-substituted pyridines.
Heck Coupling: The Heck reaction allows for the coupling of the bromo-pyridine with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted vinylpyridines. This reaction is catalyzed by a palladium complex in the presence of a base.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the bromo-pyridine with a wide range of primary and secondary amines to introduce new amino substituents at the C-5 position.
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | C-C |
| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (alkynyl) |
| Heck | Alkene | Palladium catalyst + Base | C-C (vinyl) |
| Buchwald-Hartwig | Amine | Palladium catalyst + Base | C-N |
Halogen-Dance Reactions
Under strongly basic conditions, typically using organolithium reagents like lithium diisopropylamide (LDA) at low temperatures, this compound has the potential to undergo a halogen-dance reaction. This process involves the migration of the bromine atom to an adjacent, more thermodynamically stable position on the pyridine ring.
Influence of the Difluoromethyl Group on the Reactivity of the Pyridine Ring
The difluoromethyl group at the C-3 position exerts a significant electronic influence on the pyridine ring, primarily through its strong electron-withdrawing inductive effect.
Electronic Effects on Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (EAS). The presence of the strongly electron-withdrawing difluoromethyl group at the C-3 position further deactivates the ring towards electrophilic attack.
The regioselectivity of any potential EAS reaction on this compound is governed by the interplay of the directing effects of all three substituents:
Amino group (-NH2) at C-2: This is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C-3 and C-5 positions.
Bromo group (-Br) at C-5: This is a deactivating group but is also ortho, para-directing. It directs incoming electrophiles to the C-4 and C-6 positions.
Difluoromethyl group (-CF2H) at C-3: This is a strong deactivating group and is meta-directing. It directs incoming electrophiles to the C-5 position.
In this specific molecule, the C-3 and C-5 positions are already substituted. The powerful activating and directing effect of the amino group at C-2 would be the dominant factor. However, its ortho (C-3) and para (C-5) positions are blocked. The remaining open positions are C-4 and C-6.
Position C-4: This position is ortho to the bromo group and meta to the amino group. The bromo group directs towards this position, while the deactivating effect of the difluoromethyl group is also felt here.
Position C-6: This position is para to the bromo group and meta to the amino group. The bromo group also directs towards this position.
Further Functionalization of the Pyridine Core of this compound
The pyridine core of this compound possesses two unsubstituted carbon atoms at the C-4 and C-6 positions. These sites offer opportunities for further molecular elaboration, enabling the introduction of a diverse array of functional groups to modulate the compound's physicochemical and biological properties. The electronic nature of the existing substituents—the electron-donating amino group at C-2, the electron-withdrawing bromo group at C-5, and the strongly electron-withdrawing difluoromethyl group at C-3—plays a crucial role in influencing the reactivity of these unsubstituted positions.
Modifications at Unsubstituted Positions
The functionalization of the C-4 and C-6 positions of the pyridine ring in this compound can be approached through several modern synthetic strategies, primarily revolving around directed metalation and transition-metal-catalyzed C-H activation.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgbaranlab.orgresearchgate.netharvard.edu In the case of this compound, the amino group at the C-2 position can act as a directed metalating group (DMG). clockss.org Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be expected to lead to the regioselective deprotonation of the adjacent C-3 position. However, since the C-3 position is already substituted with a difluoromethyl group, the deprotonation is anticipated to occur at the other ortho position, C-2, if the amino group were at C-3. Given the 2-amino substitution pattern, directed lithiation is most likely to occur at the C-3 position, which is already functionalized.
An alternative approach involves the N-protection of the amino group, for instance, as a pivaloyl amide, which can enhance its directing ability and potentially influence the regioselectivity of the lithiation. clockss.org In such N-protected derivatives, while lithiation adjacent to the directing group is common, remote C-H activation at the C-4 or C-6 positions could be explored, although it is generally less favored without specific directing groups for those positions.
Palladium-Catalyzed C-H Functionalization:
Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct introduction of new bonds at previously unreactive C-H sites. acs.orgrsc.orgnih.govrsc.org For 2-aminopyridine (B139424) derivatives, the amino group can serve as a directing group to guide the catalyst to a specific C-H bond. While ortho-C-H functionalization is most common, remote C-H activation at positions like C-4 and C-5 has been successfully developed for various pyridine and pyrimidine (B1678525) systems. rsc.org
For this compound, a palladium-catalyzed approach could potentially lead to arylation, olefination, or other coupling reactions at the C-4 and C-6 positions. The regioselectivity of such reactions would be influenced by the specific ligand used, the palladium precursor, and the reaction conditions. The electronic environment of the C-4 and C-6 positions, influenced by the surrounding substituents, will also play a critical role in determining the outcome of the reaction.
The following table summarizes potential C-H functionalization reactions at the C-4 and C-6 positions based on analogous systems reported in the literature.
| Reaction Type | Reagents and Conditions | Potential Product at C-4/C-6 | Reference Analogy |
| Arylation | Aryl halide, Pd(OAc)₂, Ligand (e.g., phosphine), Base, Solvent (e.g., dioxane), Heat | 4/6-Aryl-5-bromo-3-(difluoromethyl)pyridin-2-amine | rsc.org |
| Olefination | Alkene, Pd(OAc)₂, Ligand, Oxidant, Solvent (e.g., DMF), Heat | 4/6-Alkenyl-5-bromo-3-(difluoromethyl)pyridin-2-amine | rsc.org |
Table 1: Potential C-H Functionalization Reactions
Radical Difluoromethylation:
Recent advancements have enabled the direct introduction of difluoromethyl groups onto pyridine rings. nih.gov While the target molecule already contains a difluoromethyl group, this methodology could potentially be adapted to functionalize the C-4 or C-6 positions if desired, although regioselectivity might be a challenge.
It is important to note that the simultaneous presence of a bromo substituent offers a competing reaction site for cross-coupling reactions. Careful optimization of reaction conditions would be necessary to achieve selective functionalization at the desired C-H position over the C-Br bond.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Difluoromethyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 5-Bromo-3-(difluoromethyl)pyridin-2-amine, a comprehensive analysis using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a complete structural map.
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their connectivity. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine group protons, and the proton of the difluoromethyl group.
The pyridine (B92270) ring contains two aromatic protons. The proton at position 4 (H-4) and the proton at position 6 (H-6) are expected to appear as distinct doublets due to coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet, and the single proton of the difluoromethyl (-CHF₂) group is anticipated to be a triplet due to coupling with the two adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound This data is a hypothetical representation based on typical chemical shifts for analogous structures, as detailed experimental data is not available in the provided search results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |
| H-6 | 8.1 - 8.3 | Doublet (d) | ~2.0 - 2.5 |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |
| -CHF₂ | 6.5 - 7.5 | Triplet (t) | ⁵¹J(H,F) ≈ 50-60 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom in the molecule. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)). Carbons adjacent to the difluoromethyl group may also show smaller couplings.
Table 2: Predicted ¹³C NMR Data for this compound This data is a hypothetical representation based on typical chemical shifts and coupling constants, as detailed experimental data is not available in the provided search results.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~158 | Singlet | N/A |
| C-3 | ~120 | Triplet (t) | ²J(C,F) ≈ 20-30 |
| C-4 | ~140 | Singlet | N/A |
| C-5 | ~110 | Singlet | N/A |
| C-6 | ~150 | Singlet | N/A |
| -CHF₂ | ~115 | Triplet (t) | ¹J(C,F) ≈ 230-240 |
Fluorine-19 NMR (¹⁹F NMR) is highly specific for observing fluorine atoms within a molecule. The difluoromethyl group (-CHF₂) in the target compound is expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single adjacent proton (²J(F,H)). This technique is particularly useful for confirming the presence and electronic environment of the fluorinated substituent. rsc.orgoup.com
Table 3: Predicted ¹⁹F NMR Data for this compound This data is a hypothetical representation based on typical chemical shifts for analogous structures, as detailed experimental data is not available in the provided search results.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -130 | Doublet (d) | ²J(F,H) ≈ 50-60 |
To unequivocally assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled aromatic protons H-4 and H-6, confirming their adjacent relationship on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H-4, H-6, and the -CHF₂ group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the -CHF₂ proton to the C-3 and C-4 carbons, and from the H-4 proton to C-2, C-3, C-5, and C-6, thereby cementing the assignment of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₆H₅BrF₂N₂), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value. A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks (M and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. uni.lu
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₆H₅⁷⁹BrF₂N₂ + H]⁺ | 222.9677 |
| [C₆H₅⁸¹BrF₂N₂ + H]⁺ | 224.9657 |
This comprehensive suite of spectroscopic analyses provides an unambiguous structural confirmation of this compound, illustrating the synergistic power of modern analytical techniques in chemical characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS can be utilized to determine its molecular weight and purity.
While specific experimental retention times are not publicly available, the mass spectrometry data can be predicted based on the compound's molecular formula, C₆H₅BrF₂N₂. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in the table below. These predictions are crucial for identifying the compound in a sample matrix. uni.lu
Table 1: Predicted LC-MS Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 222.96770 |
| [M+Na]⁺ | 244.94964 |
| [M-H]⁻ | 220.95314 |
| [M+NH₄]⁺ | 239.99424 |
| [M+K]⁺ | 260.92358 |
| [M]⁺ | 221.95987 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
The expected vibrational modes and their approximate wavenumber ranges are detailed in the table below. These predictions are based on established correlations for similar functional groups found in various organic molecules. libretexts.org
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H stretching | 3300-3500 (typically two bands for primary amines) |
| Amine (-NH₂) | N-H bending (scissoring) | 1590-1650 |
| Aromatic Ring | C=C stretching | 1400-1600 |
| Aromatic Ring | C-H stretching | 3000-3100 |
| Aromatic Ring | C-H bending (out-of-plane) | 690-900 |
| Difluoromethyl (-CHF₂) | C-F stretching | 1000-1400 (strong, multiple bands) |
| Difluoromethyl (-CHF₂) | C-H stretching | 2900-3000 |
| Carbon-Bromine | C-Br stretching | 500-600 |
| Carbon-Nitrogen | C-N stretching | 1250-1350 |
X-ray Crystallography for Solid-State Structural Elucidation
While the specific crystal structure of this compound has not been reported in the searched literature, insights can be drawn from the crystallographic data of related 2-aminopyridine (B139424) derivatives. imanagerpublications.comrsc.org These studies suggest that such compounds often crystallize in common crystal systems like orthorhombic or monoclinic. The table below presents hypothetical crystallographic parameters for this compound, based on data from analogous structures. It is important to note that these are illustrative examples and not experimentally determined values for the compound .
Table 3: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value Range |
|---|---|
| Crystal System | Orthorhombic / Monoclinic |
| Space Group | P2₁2₁2₁ / P2₁/n |
| a (Å) | 5.0 - 14.0 |
| b (Å) | 5.0 - 14.0 |
| c (Å) | 14.0 - 19.0 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 400 - 2500 |
| Z (molecules per unit cell) | 4 |
Computational and Theoretical Investigations of 5 Bromo 3 Difluoromethyl Pyridin 2 Amine
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. aps.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are employed to calculate various molecular properties, offering a balance between accuracy and computational cost. For a molecule like 5-Bromo-3-(difluoromethyl)pyridin-2-amine, DFT studies would provide fundamental insights into its geometry, reactivity, and charge distribution.
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond of the difluoromethyl group and the C-N bond of the amine group), multiple stable conformations, or conformers, may exist.
A conformer analysis would be performed to identify all possible low-energy structures. The geometry of each conformer would be optimized, typically using a DFT functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good description of electron distribution. nih.gov The relative energies of these conformers would then be calculated to identify the most stable, or ground-state, conformation. The results of such an analysis would include precise bond lengths, bond angles, and dihedral angles for the most stable structure.
Table 1: Predicted Geometrical Parameters for the Optimized Ground-State Structure of this compound (Note: Specific experimental or calculated data for this molecule is not available in the cited literature. This table is representative of the data that would be generated from a DFT geometry optimization.)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C2-N(amine) | Data not available | N(amine)-C2-C3 | Data not available |
| C3-C(CF2H) | Data not available | C2-C3-C4 | Data not available |
| C5-Br | Data not available | C4-C5-Br | Data not available |
| C-F | Data not available | F-C-F | Data not available |
| Dihedral Angles (°) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. ufla.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating sites susceptible to electrophilic attack. The energy of the LUMO is related to the electron affinity and its ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests high polarizability and a tendency to be more reactive. nih.gov For this compound, FMO analysis would map the distribution of these orbitals and calculate their energy levels, providing predictions about its reactive behavior.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table represents the typical output of an FMO analysis.)
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | Data not available |
| Energy of LUMO (ELUMO) | Data not available |
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrical landscape. The colors indicate the net electrostatic effect felt by a positive point charge, with red typically representing regions of negative potential (electron-rich areas) and blue representing regions of positive potential (electron-poor areas). Green indicates areas of neutral potential.
For this compound, an MESP map would reveal the most electron-rich and electron-poor sites. researchgate.net One would expect to see negative potential (red) around the electronegative nitrogen atom of the pyridine (B92270) ring and the fluorine atoms, as well as the lone pair of the amine group. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the amine group, indicating their potential involvement in hydrogen bonding. nih.gov This analysis is crucial for predicting non-covalent interactions and identifying reactive sites for electrophilic and nucleophilic agents. researchgate.net
Ab Initio Calculations for Thermochemical Properties
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using any experimental data. These methods can be used to compute various thermochemical properties with high accuracy. For this compound, ab initio calculations could determine key thermodynamic data such as its enthalpy of formation, heat capacity, and entropy. nih.gov This information is vital for understanding the compound's stability and energy content.
Table 3: Predicted Thermochemical Properties of this compound (Note: Specific calculated data for this molecule is not available in the cited literature. This table illustrates the properties that would be determined via ab initio calculations.)
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | Data not available |
| Standard Entropy (S°) | Data not available |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.gov
For this compound, an MD simulation would provide a detailed picture of its conformational landscape, showing the transitions between different low-energy conformers and the flexibility of the difluoromethyl and amine groups. This is particularly important for understanding how the molecule might interact with a biological receptor, as its shape can adapt to fit into a binding site.
Structure-Reactivity Relationship Predictions
The computational data gathered from DFT and other methods can be integrated to predict the structure-reactivity relationships of the molecule. By analyzing properties such as the HOMO-LUMO gap, the distribution of electrostatic potential, and the energies of different conformers, researchers can make informed predictions about the molecule's chemical behavior. For instance, the MESP map can identify the most likely sites for protonation, while FMO analysis can predict the molecule's susceptibility to oxidation or reduction. These theoretical predictions serve as a valuable guide for designing synthetic routes and for understanding the molecule's potential biological activity. researchgate.net
5 Bromo 3 Difluoromethyl Pyridin 2 Amine As a Versatile Synthetic Intermediate
Role in the Synthesis of Substituted Pyridine (B92270) Derivatives
The presence of a bromine atom at the 5-position of the pyridine ring in 5-bromo-3-(difluoromethyl)pyridin-2-amine makes it an ideal substrate for various cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the formation of diverse pyridine derivatives.
Precursor to Biologically Relevant Fluorinated Heterocycles
The incorporation of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The difluoromethyl group (CHF2) in this compound serves as a key pharmacophore in the design of novel therapeutic agents.
While direct examples of the biological activity of derivatives synthesized from this specific compound are not extensively detailed in publicly available literature, the utility of similar fluorinated pyridine cores is well-established in drug discovery. For instance, fluorinated pyridines are core components of various approved drugs and clinical candidates targeting a range of diseases. The synthetic accessibility of diverse analogs from this compound positions it as a crucial intermediate for the development of new generations of fluorinated heterocyclic drugs.
Application in Ligand Design for Coordination Chemistry
The 2-aminopyridine (B139424) moiety is a classic bidentate ligand framework in coordination chemistry, capable of coordinating to a variety of metal centers. The strategic placement of substituents on this core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity and physical properties of their metal complexes.
Synthesis of Pyridin-2-amine Based Ligands (e.g., di(pyridin-2-yl)amine-based ligands)
Although specific examples detailing the synthesis of di(pyridin-2-yl)amine-based ligands directly from this compound are not readily found in the literature, the general synthetic strategies for this class of ligands suggest its potential utility. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to couple a second pyridyl unit to the amino group of a 2-aminopyridine derivative. The bromine atom on the scaffold of this compound could also participate in subsequent cross-coupling reactions to introduce further complexity and functionality to the ligand structure. The presence of the difluoromethyl group would impart unique electronic properties to the resulting ligand and its corresponding metal complexes.
Building Block for Complex Organic Scaffolds
The reactivity of both the bromo and amino groups, coupled with the influence of the difluoromethyl substituent, makes this compound a valuable building block for the construction of more complex molecular architectures, including polycyclic systems.
Construction of Polycyclic Systems
The synthesis of fused heterocyclic systems often relies on intramolecular cyclization reactions. The amino group of this compound can act as a nucleophile in reactions designed to form new rings. For example, condensation reactions with bifunctional electrophiles could lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles. Furthermore, the bromine atom can be utilized in intramolecular Heck or Suzuki reactions to construct carbocyclic or heterocyclic rings fused to the pyridine core. While specific examples utilizing this particular starting material are not prevalent, the chemical logic for its application in the synthesis of polycyclic systems is well-founded in established synthetic methodologies.
Contribution to Fluorine Chemistry Research
The development of new methods for the introduction of fluorine and fluorinated groups into organic molecules is an active area of research. Compounds like this compound serve as important substrates and intermediates in the exploration of novel fluorination and fluoroalkylation reactions. The difluoromethyl group itself can influence the reactivity of the pyridine ring and its substituents, providing insights into the electronic effects of this important functional group. The availability of such building blocks facilitates the synthesis of a wider range of fluorinated compounds for further study and application.
Emerging Research Frontiers for 5 Bromo 3 Difluoromethyl Pyridin 2 Amine
Novel Synthetic Methodologies and Catalytic Approaches
While specific synthetic routes for 5-Bromo-3-(difluoromethyl)pyridin-2-amine are not extensively documented in current literature, progress in pyridine (B92270) functionalization offers several promising avenues for its efficient construction. Research is moving beyond classical multi-step syntheses towards more direct and atom-economical methods.
Direct C-H Difluoromethylation: A significant frontier is the direct, site-selective C-H difluoromethylation of pre-functionalized pyridine rings. Recently developed methods allow for the introduction of a difluoromethyl group at specific positions by temporarily dearomatizing the pyridine ring, which activates it for reaction. uni-muenster.deresearchgate.net For instance, a strategy involving the formation of oxazino pyridine intermediates from a 2-amino-5-bromopyridine (B118841) precursor could enable the introduction of the CF2H group at the C3 position. researchgate.netresearchgate.net This approach avoids the need for harsh conditions and pre-functionalization at the C3 position, representing a significant step forward in efficiency.
Advanced Catalytic Systems: The synthesis of highly substituted pyridines is increasingly reliant on sophisticated catalytic systems. Rhodium-catalyzed C–H bond functionalization, for example, allows for the construction of the pyridine ring from simpler precursors like α,β-unsaturated ketoximes and alkynes. nih.gov Adapting such methodologies could provide a convergent route to the target molecule. Furthermore, transition-metal-free approaches for N-difluoromethylation, using reagents like ethyl bromodifluoroacetate, are gaining traction due to their milder conditions and reduced metal contamination in the final product. rsc.orgnih.gov While these methods typically target the nitrogen atom, their principles could inspire new C-difluoromethylation strategies.
The table below summarizes potential modern synthetic approaches applicable to the synthesis of this compound.
| Methodology | Catalyst/Reagent Example | Potential Advantage |
| Site-Selective C-H Difluoromethylation | Radical Initiator / Oxazino Intermediate | Direct functionalization of the pyridine core researchgate.netresearchgate.net |
| Rhodium-Catalyzed Cyclization | [Rh(cod)Cl]₂ / P(OiPr)₃ | Convergent synthesis from acyclic precursors nih.gov |
| Transition-Metal-Free Difluoromethylation | Ethyl Bromodifluoroacetate (BrCF₂COOEt) | Avoids metal catalysts, milder reaction conditions nih.gov |
Exploration of Underexplored Chemical Transformations
The chemical architecture of this compound features two primary handles for chemical modification: the bromo substituent at the C5 position and the primary amine at the C2 position. These sites are ripe for a variety of cross-coupling reactions, many of which remain unexplored for this specific substrate.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The C-Br bond is an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions. This transformation would allow for the introduction of a wide array of aryl and heteroaryl groups at the C5 position, generating novel biaryl structures. The reaction is known for its tolerance of diverse functional groups, making it highly suitable for complex molecule synthesis. mdpi.comrsc.org Studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated the feasibility and high yields of this approach. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This reaction provides a powerful method for forming C-N bonds by coupling the aryl bromide with various primary or secondary amines, anilines, or N-heterocycles. wikipedia.org Applying this to this compound would enable the synthesis of a library of C5-aminated derivatives, which are prevalent motifs in pharmacologically active compounds. libretexts.orgnih.gov
The reactivity of the amine group could also be harnessed, for example, through condensation reactions to form imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. thieme-connect.com The interplay between the electron-withdrawing difluoromethyl group and the electron-donating amine group on the reactivity of the pyridine ring presents an interesting area for systematic investigation.
The following table details key cross-coupling reactions that are prime candidates for exploring the chemical space around this molecule.
| Reaction | Reactive Site | Catalyst System Example | Potential Products |
| Suzuki-Miyaura Coupling | C5-Br | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl/Heteroaryl-3-(difluoromethyl)pyridin-2-amines mdpi.com |
| Buchwald-Hartwig Amination | C5-Br | Pd₂(dba)₃ / Xantphos | 5-(Amino/Amido)-3-(difluoromethyl)pyridin-2-amines wikipedia.org |
| Sonogashira Coupling | C5-Br | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-3-(difluoromethyl)pyridin-2-amines |
| Heck Coupling | C5-Br | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl-3-(difluoromethyl)pyridin-2-amines |
Integration with Flow Chemistry and Sustainable Synthesis
Modern chemical synthesis is increasingly focused on developing processes that are not only efficient but also safe, scalable, and environmentally benign. Integrating flow chemistry and green chemistry principles into the synthesis and derivatization of this compound represents a significant research frontier.
Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or intermediates, and straightforward scalability. The synthesis of heterocyclic compounds, including aminopyridines, has been successfully adapted to flow systems. africacommons.netacs.org A multi-step sequence to produce this compound could be telescoped into a continuous flow process, minimizing manual handling and improving reproducibility. Similarly, derivatization reactions, such as Suzuki or Buchwald-Hartwig couplings, can be performed in packed-bed reactors containing immobilized catalysts, simplifying purification and enabling catalyst recycling.
Sustainable Synthesis: Green chemistry principles can be applied to reduce the environmental impact of synthesis.
Solvent Selection: Utilizing greener solvents like water, ethanol, or 2-methyl-THF, or even performing reactions under solvent-free conditions, can significantly reduce waste. nih.gov
Atom Economy: Designing synthetic routes via C-H activation or employing multicomponent reactions maximizes the incorporation of atoms from reactants into the final product, aligning with the principles of atom economy. researchgate.netnih.gov
| Green Chemistry Approach | Specific Example/Technique | Key Benefit |
| Continuous Flow | Packed-bed reactor with immobilized Pd catalyst | Enhanced safety, scalability, catalyst recycling, simplified purification acs.org |
| Alternative Energy | Microwave-assisted Suzuki Coupling | Reduced reaction times, improved energy efficiency, often higher yields nih.gov |
| Green Solvents | Performing cross-coupling in aqueous solvent systems | Reduced use of volatile organic compounds (VOCs), lower environmental impact nih.gov |
| Multicomponent Reactions | One-pot synthesis of a complex pyridine derivative | High atom economy, reduced number of synthetic and purification steps nih.gov |
Computational Design of Novel Derivatives and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the in silico design of novel molecules and the prediction of reaction outcomes, saving significant time and resources in the laboratory.
Predicting Reactivity and Regioselectivity: For this compound, DFT calculations can be employed to predict its electronic properties. By mapping the electron density and calculating properties like HOMO-LUMO energy gaps, researchers can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This is crucial for designing subsequent functionalization reactions and understanding the influence of the existing substituents on the reactivity of the pyridine ring. For instance, computational studies can help predict the activation energies for different C-H functionalization pathways, guiding the choice of catalysts and reaction conditions. researchgate.net
Designing Novel Derivatives: Computational tools can be used to design novel derivatives with tailored properties. By systematically modifying the substituents—for example, by replacing the bromine atom with various groups via a computationally modeled Suzuki reaction—scientists can predict how these changes will affect the molecule's steric and electronic profile. This is particularly valuable in drug discovery, where properties like binding affinity to a biological target, lipophilicity, and metabolic stability can be estimated before synthesis is even attempted.
Elucidating Reaction Mechanisms: DFT is a powerful method for elucidating complex reaction mechanisms. rsc.org For potential transformations like the Buchwald-Hartwig amination or Suzuki coupling on this specific substrate, computational modeling can map out the entire catalytic cycle. This includes identifying key intermediates and transition states, calculating energy barriers for each step (e.g., oxidative addition, transmetalation, reductive elimination), and identifying potential side reactions. mdpi.com Such mechanistic insights are invaluable for optimizing reaction conditions to improve yields and selectivity.
| Computational Method | Application Area | Information Gained |
| DFT Calculations | Reactivity Prediction | Electron density maps, HOMO/LUMO energies, prediction of reactive sites nih.gov |
| DFT Calculations | Reaction Pathway Analysis | Transition state energies, activation barriers, thermodynamic data for reaction mechanisms rsc.org |
| Molecular Docking | Derivative Design (e.g., for drug discovery) | Prediction of binding modes and affinities of new derivatives to protein targets |
| Machine Learning | Reaction Outcome Prediction | Prediction of products and yields based on large datasets of known reactions rsc.org |
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-3-(difluoromethyl)pyridin-2-amine with high purity and yield?
The synthesis typically involves halogenation and functional group substitution on the pyridine ring. A common approach is to start with a pyridin-2-amine scaffold, introduce bromine at the 5-position via electrophilic substitution, and install the difluoromethyl group at the 3-position using reagents like ClCFH or BrCFH under controlled conditions. To optimize yield:
- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC, especially during bromination, as over-halogenation can occur .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structure of this compound be confirmed experimentally?
Combined spectroscopic and crystallographic methods are essential:
- NMR : H NMR should show a singlet for the difluoromethyl group (δ ~6.0 ppm, ≈ 50 Hz) and aromatic protons consistent with substitution patterns. F NMR confirms the -CFH group (δ ~-110 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2/n space group) provides unambiguous confirmation of bond angles and stereochemistry, as demonstrated for related pyridin-2-amine derivatives .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite.
- Storage : Keep in a cool (<4°C), dry environment in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CFH group acts as an electron-withdrawing substituent, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 5-bromo position. For Suzuki-Miyaura coupling:
- Use Pd(PPh) or XPhos Pd G3 as catalysts with aryl boronic acids in a 1,4-dioxane/HO solvent system.
- The fluorine atoms stabilize transition states via inductive effects, improving coupling efficiency (yields >80%) compared to non-fluorinated analogs .
Q. What computational methods predict the compound’s bioactivity in kinase inhibitor design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- The -CFH group increases electrophilicity at the 2-amine position, enhancing hydrogen bonding with kinase ATP-binding pockets (e.g., mTOR inhibitors like PQR620).
- Molecular docking (AutoDock Vina) predicts binding affinities by simulating interactions with residues like Lys in mTOR’s catalytic cleft .
Q. How can structural analogs be designed to improve metabolic stability?
- Isosteric replacement : Substitute the difluoromethyl group with trifluoromethoxy (-OCF) to reduce oxidative metabolism.
- Chiral modifications : Introduce stereocenters (e.g., (R)-configured ethoxy groups) to slow hepatic clearance, as seen in crizotinib intermediates .
- Validate stability via human liver microsome assays (HLM) with LC-MS monitoring .
Q. What crystallographic data support conformational analysis of this compound?
Single-crystal X-ray diffraction reveals:
- Bond lengths : C-Br (1.89 Å) and C-CFH (1.34 Å) distances align with DFT predictions.
- Dihedral angles : The pyridine ring and difluoromethyl group adopt a planar conformation (dihedral angle <10°), favoring π-π stacking in protein-ligand complexes .
Data Contradictions and Resolution
- Synthesis yields : reports 70–80% yields using trimethylsilyl-protected intermediates, while cites lower yields (50–60%) for direct bromination. Resolution: Optimize reaction stoichiometry (1.2 eq. NBS) and temperature (0°C → RT ramp) .
- Biological activity : Some studies suggest mTOR inhibition (), while others prioritize PI3Kα targeting (). Resolution: Perform kinase profiling assays (e.g., KINOMEscan) to clarify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
